(2,6-Difluorophenyl)methanesulfonamide
Overview
Description
(2,6-Difluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H7F2NO2S and a molecular weight of 207.2 g/mol . It consists of a sulfonamide group attached to a fluorinated phenyl ring. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluorophenyl)methanesulfonamide typically involves the reaction of 2,6-difluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(2,6-Difluorophenyl)methanesulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include substituted phenylmethanesulfonamides, sulfonic acids, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2,6-Difluorophenyl)methanesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2,6-Difluorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes . The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
(2,6-Dichlorophenyl)methanesulfonamide: Similar structure but with chlorine atoms instead of fluorine.
(2,6-Dibromophenyl)methanesulfonamide: Contains bromine atoms instead of fluorine.
(2,6-Dimethylphenyl)methanesulfonamide: Methyl groups replace the fluorine atoms.
Uniqueness
(2,6-Difluorophenyl)methanesulfonamide is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms increase the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it particularly useful in drug design and development .
Properties
IUPAC Name |
(2,6-difluorophenyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCMBLABGQFAJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CS(=O)(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the proposed method for synthesizing N-(4-acetyl-2,6-difluorophenyl)methanesulfonamide?
A: The research proposes a novel method for synthesizing N-(4-acetyl-2,6-difluorophenyl)methanesulfonamide [, , ]. This method utilizes a nitrile solvent and eliminates the need for a metal catalyst, which is often required in similar reactions. This results in a more cost-effective and environmentally friendly synthesis with a higher yield and fewer impurities.
Q2: What are the potential applications of N-(4-acetyl-2,6-difluorophenyl)methanesulfonamide?
A2: While the provided research focuses solely on the synthesis of N-(4-acetyl-2,6-difluorophenyl)methanesulfonamide, it is likely an intermediate compound used in the production of more complex molecules. Further research is needed to explore its specific applications in pharmaceutical or other chemical industries.
Q3: What are the advantages of the proposed synthesis method compared to existing methods?
A: The research highlights several advantages of their proposed synthesis method over existing methods for producing N-(4-acetyl-2,6-difluorophenyl)methanesulfonamide [, , ]. Firstly, by eliminating the need for a metal catalyst, the process becomes more cost-effective and environmentally friendly. Secondly, the method produces a higher yield of the desired compound, maximizing efficiency. Finally, the absence of a metal catalyst and specific reaction conditions result in fewer impurities, simplifying the purification process.
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